Ethyl 6-fluoro-1H-indazole-4-carboxylate
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Overview
Description
Ethyl 6-fluoro-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities Indazoles are heterocyclic aromatic organic compounds that have garnered significant interest due to their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-fluoro-1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the indazole core. The carboxylate ester group is introduced through esterification reactions involving ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoro-1H-indazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and carboxylate ester group play crucial roles in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 6-fluoro-1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:
1H-indazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activities.
6-chloro-1H-indazole-4-carboxylate: Contains a chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological properties.
1H-indazole-3-carboxylate: The carboxylate group is positioned differently, affecting the compound’s overall behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9FN2O2 |
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Molecular Weight |
208.19 g/mol |
IUPAC Name |
ethyl 6-fluoro-1H-indazole-4-carboxylate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6(11)4-9-8(7)5-12-13-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
PKTFDQCNNZXXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=NNC2=CC(=C1)F |
Origin of Product |
United States |
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